![molecular formula C30H20N6O4 B12497297 N-(4-{5-[(furan-2-ylcarbonyl)amino]-1H,1'H-2,5'-bibenzimidazol-2'-yl}phenyl)furan-2-carboxamide](/img/structure/B12497297.png)
N-(4-{5-[(furan-2-ylcarbonyl)amino]-1H,1'H-2,5'-bibenzimidazol-2'-yl}phenyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{5-[5-(furan-2-amido)-1H-1,3-benzodiazol-2-yl]-1H-1,3-benzodiazol-2-yl}phenyl)furan-2-carboxamide is a complex organic compound that features multiple heterocyclic structures, including furan and benzodiazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{5-[5-(furan-2-amido)-1H-1,3-benzodiazol-2-yl]-1H-1,3-benzodiazol-2-yl}phenyl)furan-2-carboxamide typically involves the formation of amide bonds and the incorporation of furan and benzodiazole rings. One common method involves the use of microwave-assisted conditions to facilitate the reaction. For example, the synthesis can be carried out using 2-furoic acid, furfurylamine, and appropriate coupling reagents such as DMT/NMM/TsO− or EDC . The reaction conditions are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-{5-[5-(furan-2-amido)-1H-1,3-benzodiazol-2-yl]-1H-1,3-benzodiazol-2-yl}phenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The nitro groups on the benzodiazole rings can be reduced to amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of nitro groups can produce corresponding amines.
Applications De Recherche Scientifique
N-(4-{5-[5-(furan-2-amido)-1H-1,3-benzodiazol-2-yl]-1H-1,3-benzodiazol-2-yl}phenyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as an antimicrobial or anticancer agent due to the presence of bioactive furan and benzodiazole rings.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules in organic chemistry.
Mécanisme D'action
The mechanism of action of N-(4-{5-[5-(furan-2-amido)-1H-1,3-benzodiazol-2-yl]-1H-1,3-benzodiazol-2-yl}phenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The furan and benzodiazole rings can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. For example, the compound may inhibit bacterial enzymes, leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Aminophenyl)furan-2-carboxamide: This compound shares the furan-2-carboxamide structure but lacks the benzodiazole rings.
N-(1H-1,3-Benzodiazol-2-ylmethyl)furan-2-carboxamide: Similar in structure but with a different substitution pattern on the benzodiazole ring.
Uniqueness
N-(4-{5-[5-(furan-2-amido)-1H-1,3-benzodiazol-2-yl]-1H-1,3-benzodiazol-2-yl}phenyl)furan-2-carboxamide is unique due to its combination of multiple heterocyclic rings, which can confer distinct biological and chemical properties
Propriétés
Formule moléculaire |
C30H20N6O4 |
|---|---|
Poids moléculaire |
528.5 g/mol |
Nom IUPAC |
N-[4-[5-[5-(furan-2-carbonylamino)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C30H20N6O4/c37-29(25-3-1-13-39-25)31-19-8-5-17(6-9-19)27-33-21-11-7-18(15-23(21)35-27)28-34-22-12-10-20(16-24(22)36-28)32-30(38)26-4-2-14-40-26/h1-16H,(H,31,37)(H,32,38)(H,33,35)(H,34,36) |
Clé InChI |
WBHTYSMIMQVTMM-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(N3)C=CC(=C4)C5=NC6=C(N5)C=CC(=C6)NC(=O)C7=CC=CO7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


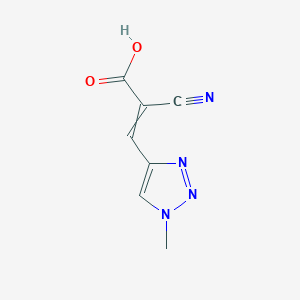
![5-{2-Amino-4-chloropyrrolo[2,3-D]pyrimidin-7-YL}-2-(hydroxymethyl)oxolan-3-OL](/img/structure/B12497220.png)
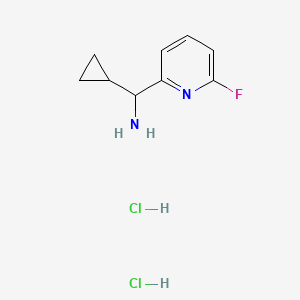
![2-{[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12497229.png)
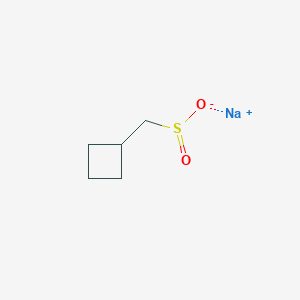
![Ethyl 3-{[(2-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12497237.png)
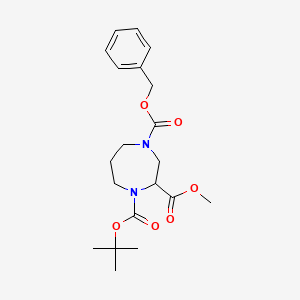
![5,5'-(1,1-Dioxido-3H-benzo[c][1,2]oxathiole-3,3-diyl)bis(2-hydroxy-3-methylbenzoic acid) trisodium salt](/img/structure/B12497266.png)
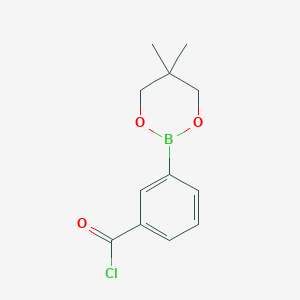

![N-[(8alpha,9S)-6'-Methoxycinchonan-9-yl]-N'-[(2S)-2-pyrrolidinylmethyl]thiourea](/img/structure/B12497288.png)
![Ethyl 3-{[(4-ethoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12497292.png)
![1-[4-(4-{[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone](/img/structure/B12497293.png)
![methyl 5-{(E)-[(4-chlorophenyl)imino]methyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B12497295.png)
